
Canertinib dihydrochloride
Descripción general
Descripción
Canertinib dihydrochloride (also known as CI-1033, PD-183805, compound 18) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It inhibits cellular EGFR and ErbB2 autophosphorylation with IC50 of 7.4 nM and 9 nM, respectively .
Synthesis Analysis
Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .Molecular Structure Analysis
The molecular formula of this compound is C24H25ClFN5O3 . Its molecular weight is 485.938 . This compound belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .Chemical Reactions Analysis
Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . Erlotinib and canertinib are heterocyclic aromatic compounds with a quinazoline moiety containing one or more amine groups .Physical and Chemical Properties Analysis
The molecular formula of this compound is C24H25ClFN5O3 . Its molecular weight is 485.938 . The molecular weight of this compound is 558.86 .Aplicaciones Científicas De Investigación
Overview of Canertinib Dihydrochloride's Mechanism of Action
This compound is an orally available pan-erbB receptor tyrosine kinase inhibitor that effectively blocks signal transduction through all four members of the erbB family. Unlike most receptor inhibitors, it also inhibits the highly tumorigenic, constitutively activated variant of erbB-1, EGFRvIII, blocking downstream signaling through both the Ras/MAP kinase and PI-3 kinase/AKT pathways. It stands out as an irreversible inhibitor, offering prolonged suppression of erbB receptor-mediated signaling. This mechanism has shown efficacy against various human tumors in mouse xenograft models, including breast carcinomas (Dewji, 2004).
Canertinib's Effect on T-Cell Leukemia and Melanoma
Research indicates canertinib's anti-proliferative and pro-apoptotic effects in human T-cell leukemia (Jurkat) cells and malignant melanoma, acting through the inhibition of several intracellular kinases and reduction in Lck protein expression, leading to apoptosis via caspase activation (Trinks et al., 2011). Similarly, canertinib significantly inhibits growth of cultured melanoma cells in a dose-dependent manner, also inducing G(1)-phase cell cycle arrest at lower concentrations and apoptosis at higher concentrations (Djerf Severinsson et al., 2011).
Canertinib in Combination Therapies
Studies have shown that canertinib can potentiate the effects of other chemotherapeutic agents, displaying synergistic activity with cisplatin, topotecan, or gemcitabine. This underscores its potential as part of combination therapies in clinical settings for various cancer types, including non-small cell lung cancer and mammary tumors (Mcintyre, Castaǹer, & Leeson, 2005).
Potential Applications Beyond Oncology
Interestingly, canertinib has been identified as a candidate for treating COVID-19 through in silico drug discovery methods, highlighting its potential applicability beyond oncology. This discovery underscores the versatility of canertinib in potentially treating viral infections by altering gene expression profiles relevant to the infection (Taguchi & Turki, 2020).
Mecanismo De Acción
Target of Action
Canertinib dihydrochloride is a pan-erbB tyrosine kinase inhibitor . Its primary targets are EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal growth factor Receptor 2), and ErbB-4 . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by binding to the ATP-binding site of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the receptors . This inhibition effectively blocks the downstream signaling pathways, leading to the suppression of tumor cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the MAPK and AKT pathways . These pathways are involved in cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of both MAPK and AKT, this compound disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
It is known that this compound can significantly affect tumor metabolism .
Result of Action
The result of this compound’s action is the significant reduction in tumor metabolism, proliferation, and hypoxia . It has been shown to be effective against esophageal squamous cell carcinoma in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Canertinib dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases . It interacts with enzymes such as EGFR, HER-2, and ErbB-4, and these interactions are characterized by the inhibition of these enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by irreversibly inhibiting the tyrosine-kinase activity of EGFR, HER-2, and ErbB-4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Canertinib dihydrochloride involves the reaction of several starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "4-anilinoquinazoline", "4-chloro-6,7-benzoquinoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-anilinoquinazoline is reacted with 4-chloro-6,7-benzoquinoline in the presence of sodium borohydride and ethanol to obtain Canertinib.", "Step 2: Canertinib is then reacted with hydrochloric acid to form Canertinib hydrochloride.", "Step 3: Canertinib hydrochloride is further reacted with sodium hydroxide and water to form Canertinib dihydrochloride." ] } | |
Número CAS |
289499-45-2 |
Fórmula molecular |
C24H26Cl2FN5O3 |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H |
Clave InChI |
ZTYBUPHIPYUTLE-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |
SMILES canónico |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |
Apariencia |
Solid powder |
| 289499-45-2 | |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




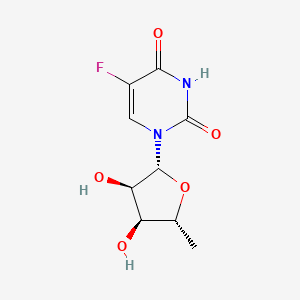
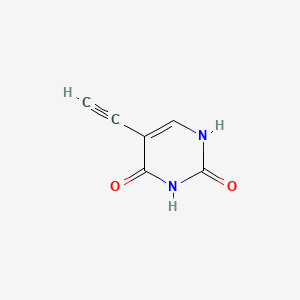
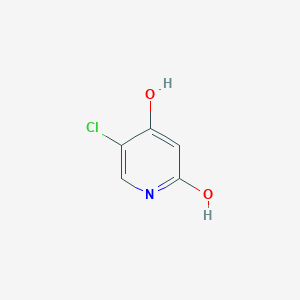
![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
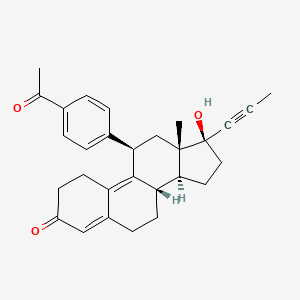
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

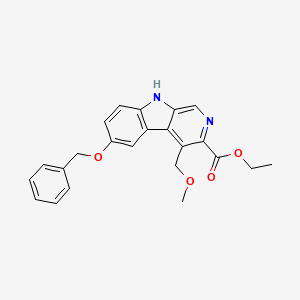

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

